molecular formula C10H15NO B3301746 2-(Methylamino)-3-phenylpropan-1-ol CAS No. 91251-73-9

2-(Methylamino)-3-phenylpropan-1-ol

Cat. No.: B3301746
CAS No.: 91251-73-9
M. Wt: 165.23 g/mol
InChI Key: FJOOJFXCKIPSLU-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-phenylpropan-1-ol is an organic compound that belongs to the class of phenethylamines. It is structurally characterized by a phenyl ring attached to a propanol chain, which is further substituted with a methylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of phenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets and pathways. It is known to act as a sympathomimetic agent, primarily affecting the adrenergic receptors. The compound stimulates the release of norepinephrine and dopamine, leading to increased neurotransmitter activity in the central nervous system. This results in enhanced alertness, focus, and energy levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-3-phenylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike ephedrine and pseudoephedrine, it has a methylamino group that enhances its ability to cross the blood-brain barrier, leading to more pronounced central nervous system effects .

Properties

IUPAC Name

2-(methylamino)-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOOJFXCKIPSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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